N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine

MAO-A Inhibition MAO-B Inhibition Cyclopropanamine Selectivity

Standard cyclopropanamine derivatives often exhibit off-target MAO-B activity, confounding neurobiology studies. This dual-halogenated building block (4-bromo-3-chloro) solves that limitation. - MAO-A IC50: 66 nM | MAO-B IC50: 360,000 nM (>5,400-fold selectivity) - Reactive bromine site for Suzuki/Buchwald-Hartwig cross-couplings - cLogP ~2.1 (optimal membrane permeability) - Ideal for LSD1 inhibitor SAR studies and neurotransmitter pathway dissection

Molecular Formula C10H11BrClN
Molecular Weight 260.56 g/mol
Cat. No. B7902088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine
Molecular FormulaC10H11BrClN
Molecular Weight260.56 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC(=C(C=C2)Br)Cl
InChIInChI=1S/C10H11BrClN/c11-9-4-1-7(5-10(9)12)6-13-8-2-3-8/h1,4-5,8,13H,2-3,6H2
InChIKeyQFXZQIDMQGCTHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(4-Bromo-3-chlorophenyl)methyl]cyclopropanamine Identity & Sourcing


N-[(4-Bromo-3-chlorophenyl)methyl]cyclopropanamine (CAS: 1506005-27-1) is a secondary amine featuring a cyclopropyl group linked via a methylene bridge to a 4-bromo-3-chlorophenyl ring . With a molecular formula of C10H11BrClN and a molecular weight of 260.56 g/mol, it serves as a building block in medicinal chemistry and a research intermediate . Its dual halogenation pattern and cyclopropanamine core confer distinct physicochemical properties, including a calculated logP of approximately 1.2 to 3.06, which can influence its behavior in biological systems [1].

N-[(4-Bromo-3-chlorophenyl)methyl]cyclopropanamine Uniqueness vs Analogs


The specific substitution pattern of bromine at the para position and chlorine at the meta position on the phenyl ring, combined with the cyclopropanamine moiety, defines a unique chemical space that is not easily replicated by generic alternatives . The presence of both halogen atoms influences the compound's electronic distribution and reactivity, affecting its interaction with biological targets such as monoamine oxidases (MAOs) [1]. Consequently, substituting this compound with a mono-halogenated or differently halogenated analog can lead to unpredictable and often significant changes in biological activity, selectivity, and physicochemical properties, rendering it unsuitable for applications requiring precise molecular interactions.

N-[(4-Bromo-3-chlorophenyl)methyl]cyclopropanamine Evidence-Based Selection


MAO-A Selective Inhibition

N-[(4-Bromo-3-chlorophenyl)methyl]cyclopropanamine demonstrates potent inhibition of bovine brain mitochondrial MAO-A with an IC50 of 66 nM, while its activity against MAO-B is significantly lower, with an IC50 of 360,000 nM [1]. This represents a greater than 5,400-fold selectivity for MAO-A over MAO-B. In contrast, the clinically used irreversible MAO inhibitor tranylcypromine (trans-2-phenylcyclopropylamine) exhibits a more balanced inhibition profile, with IC50 values of 2.3 μM for MAO-A and 0.95 μM for MAO-B, respectively .

MAO-A Inhibition MAO-B Inhibition Cyclopropanamine Selectivity

Dual Halogenation Physicochemical Profile

The compound's 4-bromo-3-chloro substitution pattern imparts distinct physicochemical properties compared to its mono-halogenated analogs . For instance, the calculated partition coefficient (cLogP) for N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine is reported as approximately 1.2 to 3.06, which is higher than that of the mono-chlorinated analog N-[(4-chlorophenyl)methyl]cyclopropanamine (cLogP ~1.9-2.5) . This difference in lipophilicity can significantly impact membrane permeability and metabolic stability, making the dual-halogenated compound a distinct chemical tool for exploring structure-activity relationships (SAR).

Halogenated Building Blocks Physicochemical Properties Medicinal Chemistry

LSD1 Inhibitor Scaffold Potential

Cyclopropanamine derivatives are a well-established scaffold for lysine-specific demethylase 1 (LSD1) inhibition [1]. While direct activity data for N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine against LSD1 is not available, the compound's structure aligns with a class of known LSD1 inhibitors. Specifically, the cyclopropanamine moiety is crucial for irreversible inhibition, and the aryl substitution pattern modulates potency and selectivity [2]. For example, tranylcypromine, a phenylcyclopropylamine, inhibits LSD1 with an IC50 of 20.7 μM . The unique 4-bromo-3-chloro substitution on the target compound offers a distinct starting point for SAR exploration, as halogenation at these positions has been shown to significantly alter potency and selectivity in related series [2].

LSD1 Inhibition Epigenetics Cyclopropanamine SAR

N-[(4-Bromo-3-chlorophenyl)methyl]cyclopropanamine Research Applications


MAO-A Pharmacology Tool in Neuroscience

This compound's potent and highly selective inhibition of MAO-A (IC50 = 66 nM) with minimal MAO-B activity (IC50 = 360,000 nM) makes it an ideal pharmacological tool for dissecting the specific roles of MAO-A in neurological and psychiatric disorders. Researchers can use it to selectively deactivate MAO-A in vitro or in vivo models to study its impact on neurotransmitter levels (e.g., serotonin, norepinephrine) without the confounding effects of MAO-B inhibition [1].

LSD1 Inhibitor Building Block

As a member of the cyclopropanamine class known to inhibit LSD1, this compound serves as a valuable starting point for synthesizing novel LSD1 inhibitors. Its unique dual-halogenation pattern (4-bromo-3-chloro) provides a distinct chemical handle for further functionalization and SAR studies, allowing medicinal chemists to explore how this specific substitution affects LSD1 binding affinity and selectivity compared to other phenylcyclopropylamine derivatives [2].

Cross-Coupling and Diversification Intermediate

The presence of both a bromine and a chlorine atom on the phenyl ring makes this compound a versatile intermediate for organic synthesis. The bromine atom, in particular, is a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid synthesis of diverse chemical libraries. Its moderate to high lipophilicity (cLogP ~1.2-3.1) also makes it suitable for developing compounds intended to cross biological membranes [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.